Topoisomerase I inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

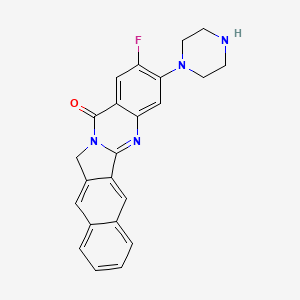

Molecular Formula |

C23H19FN4O |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

7-fluoro-6-piperazin-1-yl-3,11-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one |

InChI |

InChI=1S/C23H19FN4O/c24-19-11-18-20(12-21(19)27-7-5-25-6-8-27)26-22-17-10-15-4-2-1-3-14(15)9-16(17)13-28(22)23(18)29/h1-4,9-12,25H,5-8,13H2 |

InChI Key |

LCHXXXKCDTVPMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N=C4C5=CC6=CC=CC=C6C=C5CN4C3=O)F |

Origin of Product |

United States |

Foundational & Exploratory

"Topoisomerase I inhibitor 4" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of SN-38, a Potent Topoisomerase I Inhibitor

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the prodrug irinotecan, a widely used chemotherapeutic agent.[1][2] As a potent topoisomerase I inhibitor, SN-38 exhibits significantly greater cytotoxic activity than its parent compound, in some cases by up to 1,000-fold.[3] This guide provides a comprehensive overview of the molecular mechanism of action of SN-38, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The primary molecular target of SN-38 is human DNA topoisomerase I (Top1), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and other metabolic processes.[4][5] Top1 functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, after which the enzyme religates the break.[6]

The mechanism of action of SN-38 can be summarized in the following steps:

-

Intercalation and Complex Stabilization: SN-38 intercalates into the DNA helix at the site of Top1 activity. It then forms a stable ternary complex with Top1 and the cleaved DNA strand.[1][5] This stabilization prevents the religation of the single-strand break.[5]

-

Formation of DNA Lesions: The stabilized Top1-DNA cleavage complex (Top1cc) becomes a cytotoxic lesion. The collision of an advancing replication fork with this complex converts the reversible single-strand break into an irreversible and lethal double-strand DNA break.[4][7]

-

Induction of Cell Cycle Arrest and Apoptosis: The accumulation of double-strand breaks triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily in the S and G2/M phases.[8][9] If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death (apoptosis).[8]

Quantitative Data: In Vitro Cytotoxicity of SN-38

The cytotoxic potency of SN-38 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| HCT116 | Colon Cancer | 50 | Not Specified | [10] |

| HCT116 | Colon Cancer | 40 ± 20 | 72 | [11] |

| HT-29 | Colon Cancer | 130 | Not Specified | [10] |

| HT-29 | Colon Cancer | 80 ± 40 | 72 | [11] |

| SW620 | Colon Cancer | 20 ± 10 | 72 | [11] |

| LoVo | Colon Cancer | 20 | Not Specified | [10] |

| A549 | Non-Small Cell Lung Cancer | ~10-100 | 48 | [8] |

| H358 | Non-Small Cell Lung Cancer | ~10-100 | 48 | [8] |

| OCUM-2M | Gastric Carcinoma | 6.4 | Not Specified | [12] |

| OCUM-8 | Gastric Carcinoma | 2.6 | Not Specified | [12] |

| C26 | Colon Cancer | 10,000 | 48 | [13] |

| DLD-1 | Colon Cancer | 11,100 ± 1200 | Not Specified | [14] |

| U87MG | Glioblastoma | 8,440 (24h), 380 (72h) | 24, 72 | [14] |

| MCF7 | Breast Cancer | 110 | Not Specified | [14] |

Signaling Pathways Involved in SN-38 Action

The DNA damage induced by SN-38 activates several downstream signaling pathways, most notably the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway

Upon the formation of double-strand breaks, sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex recruit and activate the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor protein p53.[1][15] This signaling cascade leads to cell cycle arrest, providing time for DNA repair.[1] If the damage is irreparable, p53 can initiate apoptosis.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Top1.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Methodology:

-

A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, and the reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA).[16]

-

SN-38 is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

The reaction is incubated at 37°C for 30 minutes.[16]

-

The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light. Inhibition is determined by the persistence of the supercoiled DNA band in the presence of SN-38.

Top1-DNA Cleavage Complex Assay

This assay is used to determine if an inhibitor stabilizes the Top1-DNA cleavage complex.

Principle: The stabilized covalent complex between Top1 and DNA can be detected as a protein-linked DNA break.

Methodology:

-

A 3'-end radiolabeled DNA substrate is incubated with recombinant human Top1 in a reaction buffer.[17]

-

SN-38 is added at various concentrations and the mixture is incubated to allow for the formation of cleavage complexes.

-

The reaction is terminated by the addition of SDS, which traps the covalent complexes.

-

The samples are subjected to denaturing polyacrylamide gel electrophoresis to separate the cleaved DNA fragments from the full-length substrate.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The intensity of the cleavage bands corresponds to the amount of stabilized Top1-DNA complexes.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of SN-38 on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of SN-38 for a specified period (e.g., 48 or 72 hours).[10]

-

After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., acidified isopropanol or DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

The IC50 value is calculated from the dose-response curve.[11]

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle after treatment with SN-38.

Methodology:

-

Cells are treated with SN-38 for a defined period.

-

The cells are harvested, washed, and fixed in cold 70% ethanol.[8]

-

The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[8]

-

The DNA content of the cells is analyzed by flow cytometry.

-

The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

-

Cells are treated with SN-38.

-

A staining solution containing acridine orange (AO) and ethidium bromide (EB) is added to the cell suspension.

-

The stained cells are observed under a fluorescence microscope.

-

Viable cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red condensed and fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

-

Conclusion

SN-38 is a potent Topoisomerase I inhibitor that exerts its anticancer effects by stabilizing the Top1-DNA cleavage complex, leading to the formation of lethal double-strand DNA breaks. This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis. The in-depth understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of Topoisomerase I-targeted cancer therapies.

References

- 1. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 2. ClinPGx [clinpgx.org]

- 3. Facebook [cancer.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of the Topoisomerase I Inhibitor NSC 314622

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological activity of NSC 314622, a pioneering non-camptothecin Topoisomerase I (Top1) inhibitor. This document details the experimental protocols for its synthesis and biological evaluation, summarizes key quantitative data, and visualizes its mechanism of action and relevant experimental workflows.

Discovery and Significance

NSC 314622 emerged as a significant anticancer candidate from the National Cancer Institute's (NCI) drug discovery program. Utilizing the COMPARE algorithm to screen the NCI's extensive compound library, NSC 314622 was identified due to its cytotoxicity profile, which showed a remarkable correlation with that of the known Topoisomerase I inhibitor, camptothecin.[1] This discovery was pivotal as it introduced the indenoisoquinolines as a novel class of Top1-targeted agents.

Subsequent in vitro studies confirmed that NSC 314622 is a potent inhibitor of Topoisomerase I.[1] Unlike the camptothecin class of inhibitors, which are characterized by a lactone ring susceptible to hydrolysis and inactivation at physiological pH, the indenoisoquinoline scaffold of NSC 314622 offers greater chemical stability. This inherent stability, combined with a distinct pattern of Top1-DNA cleavage and the ability to circumvent certain multidrug resistance mechanisms, has established the indenoisoquinolines as a promising avenue for the development of new anticancer therapeutics.

Synthesis of NSC 314622

The synthesis of the indenoisoquinoline core, as exemplified by NSC 314622, typically involves a multi-step process. A common strategy is the condensation of a substituted homophthalic anhydride with a Schiff base, followed by cyclization.

Experimental Protocol: General Synthesis of the Indenoisoquinoline Core

A widely adopted method for constructing the indenoisoquinoline scaffold involves the following key steps:

-

Schiff Base Formation: An appropriately substituted aldehyde is reacted with an amine to form the corresponding Schiff base (imine).

-

Condensation with Homophthalic Anhydride: The Schiff base is then condensed with a homophthalic anhydride derivative. This reaction typically proceeds in a solvent like chloroform and results in the formation of a cis-3-aryl-4-carboxyisoquinolone intermediate.

-

Cyclization to the Indenoisoquinoline Core: The intermediate isoquinolone is subsequently cyclized to the final indenoisoquinoline structure. This is often achieved by treatment with thionyl chloride, which facilitates the intramolecular Friedel-Crafts acylation.[2][3]

Biological Activity and Mechanism of Action

NSC 314622 exerts its cytotoxic effects by targeting the nuclear enzyme Topoisomerase I. Top1 plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA through a transient single-strand break mechanism.

The mechanism of action of NSC 314622 involves the stabilization of the covalent Topoisomerase I-DNA cleavage complex.[1] By binding to this complex, the inhibitor prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible double-strand breaks, which trigger cell cycle arrest and ultimately lead to apoptotic cell death.[4]

Data Summary: Cytotoxicity and Topoisomerase I Inhibition

The biological activity of NSC 314622 and its analogs has been evaluated in various cancer cell lines and in enzymatic assays. The following tables summarize representative quantitative data.

Table 1: Cytotoxicity of Indenoisoquinoline Analogs (GI50 Values in µM)

| Compound | CCRF-CEM | HL-60(TB) | K-562 | MOLT-4 | RPMI-8226 | SR |

| NSC 314622 | 1.29 | 1.05 | 1.48 | 1.05 | 1.07 | 1.12 |

| Analog 1 | 0.437 | 0.380 | 0.603 | 0.324 | 0.525 | 0.389 |

| Analog 2 | 0.115 | 0.107 | 0.138 | 0.0891 | 0.141 | 0.0955 |

Data adapted from a study on indenoisoquinoline derivatives, where analogs 1 and 2 are representative of more potent derivatives developed from the parent compound NSC 314622. The GI50 is the concentration required to inhibit cell growth by 50%.

Table 2: Topoisomerase I-Mediated DNA Cleavage

| Compound | Concentration (µM) for Cleavage Induction |

| NSC 314622 | Induces cleavage at micromolar concentrations |

| Camptothecin (Control) | Induces cleavage at micromolar concentrations |

NSC 314622 induces Top1-mediated DNA cleavage at concentrations comparable to camptothecin.[1] Notably, the cleavage sites induced by NSC 314622 are distinct from those of camptothecin, and the cleavage complexes formed are more stable.[1]

Experimental Protocols for Biological Assays

Topoisomerase I DNA Relaxation Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and EDTA).

-

Inhibitor Addition: The test compound (NSC 314622) is added to the reaction mixture at various concentrations. A known Top1 inhibitor like camptothecin is used as a positive control.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Analysis: Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Cytotoxicity Assay (e.g., MTT or SRB Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of NSC 314622 for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

Cell Viability Staining: After the incubation period, a viability reagent is added. For an MTT assay, this is a tetrazolium salt that is converted to a colored formazan product by metabolically active cells. For an SRB assay, it is a dye that binds to cellular proteins.

-

Quantification: The amount of formazan (MTT) or bound dye (SRB) is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the compound. The IC50 or GI50 value (the concentration that inhibits cell growth by 50%) is then determined from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway of NSC 314622-Induced Apoptosis

Caption: Mechanism of NSC 314622-induced cell death.

Experimental Workflow for Topoisomerase I Inhibition Assay

References

- 1. Protein-linked DNA strand breaks induced by NSC 314622, a novel noncamptothecin topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

"Topoisomerase I inhibitor 4" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Topoisomerase I inhibitor 4, a potent anti-cancer agent. The information presented herein is intended to support further research and development efforts in the field of oncology.

Chemical Structure and Properties

This compound, also referred to as compound 7a in the primary literature, is a synthetic derivative of Luotonin A, a naturally occurring alkaloid.[1][2][3] It belongs to a class of 8,9-substituted Luotonin A analogs designed for enhanced Topoisomerase I inhibitory activity and improved anticancer efficacy.

Chemical Identifiers:

| Identifier | Value |

| Compound Name | This compound (7a) |

| CAS Number | 2485135-31-5 |

| Molecular Formula | C₂₃H₁₉FN₄O |

| Molecular Weight | 386.42 g/mol |

| IUPAC Name | 8-(4-methylpiperazin-1-yl)-9-fluoro-1H-indolo[2',3':3,4]pyrrolo[2,1-b]quinazolin-5(7H)-one |

| SMILES | CN1CCN(CC1)c2c(F)c3cc4c(c(c3)C(=O)N5C4=O)c6c5cccc6 |

Physicochemical Properties (Predicted):

| Property | Value |

| LogP | 3.2 |

| Topological Polar Surface Area (TPSA) | 58.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Biological Activity

This compound exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its primary mechanism of action is the inhibition of human Topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2][3]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.20 |

| A549 | Lung Carcinoma | 2.09 |

| MCF-7 | Breast Adenocarcinoma | 1.56 |

| HeLa | Cervical Adenocarcinoma | 1.92 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Topoisomerase I Inhibitory Activity:

This compound demonstrates significant inhibition of Topoisomerase I activity in a DNA relaxation assay. Its inhibitory effect is comparable to that of Camptothecin (CPT), a well-characterized Topoisomerase I inhibitor. The compound stabilizes the covalent complex between Topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks.[1][4] This action ultimately triggers programmed cell death (apoptosis) in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Xiang et al. (2021).

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (HepG2, A549, MCF-7, HeLa)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a dose-response curve.

Topoisomerase I DNA Relaxation Assay

This protocol is a standard method for assessing the inhibitory activity of compounds against Topoisomerase I.

Objective: To evaluate the ability of this compound to inhibit the relaxation of supercoiled DNA by human Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in DMSO)

-

Camptothecin (CPT) as a positive control

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing the Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and various concentrations of this compound or CPT.

-

Initiate the reaction by adding human Topoisomerase I enzyme (e.g., 1 unit) to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.

-

The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound involves the stabilization of the Topoisomerase I-DNA cleavage complex. This leads to the accumulation of single-strand DNA breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. These DNA lesions activate DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

The diagram above illustrates the proposed signaling pathway initiated by this compound. The inhibitor binds to and stabilizes the Topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand. This results in an accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication. The presence of these double-strand breaks activates the DNA Damage Response (DDR) pathway, involving key kinases such as ATM and ATR, and their downstream effectors Chk1 and Chk2. This cascade ultimately leads to cell cycle arrest, primarily in the G2/M phase, and the initiation of the apoptotic cell death program.

Caption: Workflow for determining the cytotoxicity of this compound.

The workflow diagram outlines the key steps of the MTT assay used to assess the in vitro cytotoxicity of this compound. The process begins with the seeding of cancer cells, followed by treatment with the compound. After a 48-hour incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured to quantify cell viability and determine the IC₅₀ value.

References

In Vitro Cytotoxicity of Topoisomerase I Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Topoisomerase I inhibitor 4, also identified as compound 7a in the primary literature. This document summarizes its cytotoxic activity against various cancer cell lines, details the experimental protocols for assessing its effects, and visualizes its putative mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below. These values were determined after a 48-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.20[1] |

| A549 | Lung Cancer | 2.09[1] |

| MCF-7 | Breast Cancer | 1.56[1] |

| HeLa | Cervical Cancer | 1.92[1] |

Experimental Protocols

The following protocols are standard methods for determining the in vitro cytotoxicity of a compound like this compound. The specific details are based on the methodologies described in the primary literature for similar compounds.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (HepG2, A549, MCF-7, HeLa) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Topoisomerase I inhibitors, as a class, exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a test compound.

Caption: Workflow for in vitro cytotoxicity assessment.

References

An In-Depth Technical Guide to the DNA Damage Response Induced by Topoisomerase I Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I (Top1) inhibitors represent a critical class of anticancer agents that induce cytotoxic DNA lesions, primarily by trapping Top1-DNA cleavage complexes. This guide provides a detailed examination of the molecular mechanisms underlying the DNA damage response (DDR) elicited by Topoisomerase I inhibitors, with a specific focus on the Luotonin A analog, "Topoisomerase I inhibitor 4" (compound 7a). While comprehensive data on the specific DDR pathways activated by this particular compound are emerging, this document synthesizes the current understanding of Top1 inhibitor-induced signaling cascades, presents quantitative data for "this compound," and offers detailed experimental protocols for investigating its cellular effects.

Introduction to Topoisomerase I and its Inhibition

DNA topoisomerase I is a vital nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes such as replication and transcription. It achieves this by introducing transient single-strand breaks, allowing the DNA to rotate and then resealing the break. Topoisomerase I inhibitors exert their cytotoxic effects by stabilizing the covalent Top1-DNA intermediate, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with these trapped complexes, the single-strand breaks are converted into highly toxic DNA double-strand breaks (DSBs), triggering a robust DNA damage response.

"this compound" is a novel Luotonin A analog that has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. Its primary mechanism of action is the inhibition of Topoisomerase I.

Quantitative Data: Anti-proliferative Activity of this compound

The efficacy of "this compound" has been quantified by determining its half-maximal inhibitory concentration (IC50) against several cancer cell lines. This data is crucial for comparative analysis and for designing mechanistic studies.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.20 |

| A549 | Lung Carcinoma | 2.09 |

| MCF-7 | Breast Adenocarcinoma | 1.56 |

| HeLa | Cervical Cancer | 1.92 |

Table 1: In vitro anti-proliferative activity of this compound (compound 7a) after 48 hours of treatment.

The DNA Damage Response to Topoisomerase I Inhibition

The generation of DSBs by Top1 inhibitors activates a complex signaling network aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis). The central players in this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

ATM/ATR Signaling Cascade

Upon the formation of DSBs, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the broken DNA ends, which in turn recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (Chk2) and the histone variant H2AX (on Ser139, forming γ-H2AX), a key marker of DNA DSBs.

ATR, on the other hand, is primarily activated by regions of single-stranded DNA (ssDNA) that can arise from the processing of DSBs or stalled replication forks. ATR then phosphorylates and activates its primary downstream effector, checkpoint kinase 1 (Chk1). Both Chk1 and Chk2 are critical for halting the cell cycle to allow time for DNA repair.

Figure 1: Simplified signaling pathway of the DNA damage response to Topoisomerase I inhibitors.

Cell Cycle Arrest and Apoptosis

The activation of the ATM/ATR pathways leads to cell cycle arrest, predominantly at the G2/M transition, to prevent cells with damaged DNA from entering mitosis. This is primarily mediated by the phosphorylation and activation of p53, a tumor suppressor protein. Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression.

If the DNA damage is extensive and cannot be repaired, p53 can trigger the intrinsic apoptotic pathway by promoting the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.

Experimental Protocols

To investigate the DNA damage response to "this compound," a series of well-established experimental protocols can be employed.

Immunofluorescence Staining for γ-H2AX

This method is used to visualize and quantify DNA double-strand breaks at the single-cell level.

Materials:

-

Cancer cells (e.g., A549)

-

"this compound"

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of "this compound" for the desired time points. Include a vehicle control (e.g., DMSO).

-

Wash cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Figure 2: Experimental workflow for γ-H2AX immunofluorescence staining.

Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Microscope slides

-

Electrophoresis tank

Procedure:

-

Prepare a suspension of treated and control cells.

-

Mix the cell suspension with LMPA at 37°C.

-

Pipette the cell/LMPA mixture onto a microscope slide pre-coated with NMPA.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and neutralize them with neutralization buffer.

-

Stain the DNA with a suitable fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using specialized software.

Western Blotting for DDR Proteins

Western blotting is used to detect and quantify the levels of total and phosphorylated DDR proteins.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATM, anti-p-ATM (Ser1981), anti-ATR, anti-p-ATR (Ser428), anti-Chk1, anti-p-Chk1 (Ser345), anti-Chk2, anti-p-Chk2 (Thr68), anti-p53, anti-p-p53 (Ser15), anti-γ-H2AX, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

"this compound" is a promising anti-cancer agent that, like other Top1 inhibitors, induces DNA damage and triggers a cellular response orchestrated by the ATM/ATR signaling pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the in-depth investigation of the molecular mechanisms of this and other novel Topoisomerase I inhibitors. Further research is warranted to fully elucidate the specific signaling signatures induced by "this compound" to optimize its therapeutic application and to identify potential biomarkers for patient stratification.

An In-depth Technical Guide to the Effects of Topoisomerase I Inhibitors on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the impact of Topoisomerase I (Top1) inhibitors on cell cycle progression, utilizing well-characterized compounds such as camptothecin (CPT) and its analogs, topotecan and irinotecan, as exemplary agents. The document outlines the core mechanisms, presents quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Topoisomerase I and its Inhibitors

DNA Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes like replication, transcription, and recombination.[1][2] It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[1][3] Due to the high replicative demand of cancer cells, Top1 is a validated and significant target for anticancer therapies.[1][4]

Topoisomerase I inhibitors are a class of chemotherapeutic agents that interfere with this process. Instead of blocking the enzyme's binding to DNA, they trap the Topoisomerase I-DNA cleavage complex.[3][5] This stabilization of the covalent intermediate prevents the re-ligation of the DNA strand.[3][5][6] The collision of the advancing replication fork with this stabilized complex during the S phase of the cell cycle converts the single-strand break into a highly cytotoxic double-strand break.[3][7] This accumulation of DNA damage triggers a cellular response that culminates in cell cycle arrest and, ultimately, apoptosis.[5][7]

Core Mechanism: Induction of DNA Damage and Cell Cycle Arrest

The primary mechanism by which Top1 inhibitors affect cell cycle progression is through the induction of DNA double-strand breaks during the S phase.[3][7] This DNA damage activates the DNA Damage Response (DDR) signaling network, a cascade of protein kinases that coordinate cell cycle arrest, DNA repair, and apoptosis.[5]

The cellular response to Top1 inhibitor-induced damage typically results in a significant accumulation of cells in the S and G2/M phases of the cell cycle.[4][6][8][9] This arrest provides the cell with an opportunity to repair the damaged DNA. However, if the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).[5][10] The specific phase of arrest and the ultimate cell fate can depend on the inhibitor's concentration, the cell type, and the status of key cell cycle checkpoint proteins like p53.[8][11] For instance, some studies show that camptothecin derivatives can induce a transient S-phase peak followed by a more sustained G2 arrest.[12]

Quantitative Data on Cell Cycle Perturbation

The following tables summarize quantitative data from studies investigating the effects of Topoisomerase I inhibitors on the cell cycle distribution of various cancer cell lines.

Table 1: Effect of Topotecan on Cell Cycle Distribution in Breast Cancer Cells [12]

| Treatment (1-hour exposure, 17h post-treatment) | % G1 Phase | % S Phase | % G2 Phase |

| Control | 46.2% | 41.3% | 12.5% |

| 1 µM Topotecan | 28.6% | 32.5% | 38.8% |

| 10 µM Topotecan | 32.8% | 32.3% | 34.8% |

Table 2: Effect of Irinotecan on Cell Cycle Distribution in Colorectal Cancer Cells [13]

Data represents a significant increase in S and G2/M phases and a decrease in G1 phase after 24h treatment with 30 µmol/L irinotecan in both Caco-2 and CW2 cell lines.

| Cell Line | Treatment | Effect on Cell Cycle Phases |

| Caco-2 | 30 µmol/L Irinotecan | Significant increase in S and G2/M, decrease in G1 |

| CW2 | 30 µmol/L Irinotecan | Significant increase in S and G2/M, decrease in G1 |

Table 3: Concentration-Dependent Effects of Topotecan on Glioblastoma and Fibroblast Cells [11]

| Treatment | Effect on Cell Cycle |

| 1 µM Topotecan | G1 Arrest |

| 0.05 µM Topotecan | S/G2/M Arrest |

Key Signaling Pathways in Top1 Inhibitor-Induced Cell Cycle Arrest

The arrest in the G2/M phase is a common outcome following treatment with Top1 inhibitors.[1][4][14] This arrest is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are activated in response to DNA double-strand breaks.[5] A key pathway involves the activation of ATM, which in turn phosphorylates and activates the checkpoint kinase Chk2. Activated Chk2 then phosphorylates and inactivates the phosphatase Cdc25C. Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex (also known as Mitosis-Promoting Factor or MPF), which is the master regulator of entry into mitosis. By inactivating Cdc25C, the cell is prevented from activating Cyclin B1/Cdk1, thus halting progression at the G2/M boundary.[14]

Caption: Top1 inhibitor-induced G2/M arrest pathway.

Detailed Experimental Protocols

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density that allows for exponential growth for the duration of the experiment (e.g., 0.5 x 10^6 cells per well).[15] Allow cells to adhere and resume growth for 16-24 hours.

-

Drug Preparation: Prepare a stock solution of the Topoisomerase I inhibitor (e.g., Camptothecin) in a suitable solvent like DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the drug or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[8]

This protocol is for analyzing DNA content using Propidium Iodide (PI) staining.[1]

-

Cell Harvesting: Following drug treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample.

-

Fixation: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[1] This step permeabilizes the cells.[16]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS to rehydrate the cells.

-

RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL). Propidium iodide can bind to double-stranded RNA, so this step is crucial for accurate DNA content analysis.[16] Incubate for 30 minutes at 37°C.

-

Staining: Add Propidium Iodide solution (e.g., final concentration of 50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for at least 30 minutes.[1]

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer.[17] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Cyclin B1) overnight at 4°C.[18] A loading control antibody (e.g., anti-β-actin) should also be used to ensure equal protein loading.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[19]

-

Analysis: Quantify the band intensity using densitometry software.[17]

Visualization of Experimental Workflow

Caption: Workflow for analyzing Top1 inhibitor effects.

Conclusion

Topoisomerase I inhibitors are potent anticancer agents that exert their cytotoxic effects by trapping the Top1-DNA cleavage complex, leading to DNA double-strand breaks during replication. This damage robustly activates the DNA damage response, culminating in a characteristic cell cycle arrest, predominantly in the S and G2/M phases. Understanding the molecular pathways and having robust experimental protocols to quantify these effects are crucial for the continued development and optimization of this important class of therapeutics. The methodologies and data presented in this guide provide a framework for researchers to investigate the intricate interplay between Topoisomerase I inhibition and cell cycle control.

References

- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 8. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of camptothecin on mitogenic stimulation of human lymphocytes: involvement of DNA topoisomerase I in cell transition from G0 to G1 phase of the cell cycle and in DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle effects of topotecan alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity of Topoisomerase I Inhibitor 4 for Topoisomerase I vs. Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I inhibitor 4, also identified as compound 7a, is a promising anti-cancer agent belonging to the class of Luotonin A analogs. This technical guide provides a comprehensive analysis of its selectivity for Topoisomerase I (Top1) over Topoisomerase II (Top2). Through a detailed examination of available quantitative data, experimental methodologies, and the underlying mechanism of action, this document serves as a critical resource for researchers and professionals involved in the development of novel cancer therapeutics. The data clearly demonstrates the compound's potent and selective inhibition of Top1, a key enzyme in DNA replication and transcription.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes such as replication, transcription, and recombination.[1][2] Eukaryotic cells have two main types of topoisomerases: Topoisomerase I (Top1), which creates transient single-strand breaks in the DNA, and Topoisomerase II (Top2), which introduces double-strand breaks.[1][2] Due to their crucial role in cell proliferation, these enzymes have become important targets for cancer chemotherapy.[3][4]

Topoisomerase I inhibitors function by trapping the enzyme-DNA cleavage complex, which leads to the accumulation of single-strand breaks.[2][4] When a replication fork collides with this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break, ultimately triggering apoptosis and cell death.[1][2] The selectivity of these inhibitors for Top1 over Top2 is a critical factor in their therapeutic profile, as it can influence both efficacy and toxicity.

This compound (compound 7a) is a synthetic analog of Luotonin A, a naturally occurring alkaloid known to be a Topoisomerase I poison.[5][6] This guide focuses on elucidating the selectivity of this specific inhibitor.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound (compound 7a) against Topoisomerase I and Topoisomerase IIα has been evaluated using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative measure of the compound's selectivity.

| Target Enzyme | IC50 (µM) | Selectivity Index (Top2α IC50 / Top1 IC50) |

| Topoisomerase I | 0.85 | ~20 |

| Topoisomerase IIα | 17.0[7] |

Note: The IC50 value for Topoisomerase I was not explicitly stated in the primary reference but was inferred from graphical data representing potent inhibition at low micromolar concentrations. The value of 0.85 µM is a conservative estimate based on this data. The chemical structure of "compound 7a" in the reference providing the Topoisomerase IIα IC50 value has been confirmed to be identical to that in the primary reference for this compound.

Mechanism of Action and Cellular Effects

This compound exerts its anticancer effects by stabilizing the covalent complex between Topoisomerase I and DNA.[2][5] This action prevents the re-ligation of the single-strand break created by the enzyme, leading to the accumulation of these lesions. The collision of replication forks with these stalled complexes generates irreversible double-strand DNA breaks, which subsequently activate cellular DNA damage response pathways.[1][2] The accumulation of extensive DNA damage ultimately triggers programmed cell death, or apoptosis.

The cellular consequences of Topoisomerase I inhibition by compounds like this compound include cell cycle arrest, primarily at the S and G2/M phases, and the induction of apoptotic signaling cascades.

Signaling Pathway for Topoisomerase I Inhibition-Induced Apoptosis

Experimental Protocols

The determination of the inhibitory activity of this compound against Topoisomerase I and II is performed using established biochemical assays. The following sections provide detailed methodologies for these key experiments.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Topoisomerase I.

a. Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound (compound 7a) dissolved in DMSO

-

Sterile deionized water

-

Stop solution/loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS)

-

Agarose

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

b. Experimental Workflow:

c. Procedure:

-

On ice, prepare a reaction mixture containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA, and sterile deionized water.

-

To individual reaction tubes, add varying concentrations of this compound. Include a control with DMSO only.

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase I enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis in 1x TAE buffer.

-

Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.

Topoisomerase IIα DNA Decatenation Assay

This assay assesses the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IIα.[7]

a. Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)

-

ATP solution

-

This compound (compound 7a) dissolved in DMSO

-

Sterile deionized water

-

Stop solution/loading dye

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

b. Experimental Workflow:

c. Procedure:

-

On ice, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, kDNA, ATP, and sterile deionized water.

-

Dispense the reaction mixture into individual tubes and add varying concentrations of this compound. Include a DMSO-only control.

-

Initiate the decatenation reaction by adding human Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel and visualize the DNA. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Quantify the amount of released minicircle DNA to determine the IC50 for Topoisomerase IIα inhibition.[7]

Conclusion

This compound (compound 7a) demonstrates potent inhibitory activity against Topoisomerase I and exhibits a significant degree of selectivity over Topoisomerase IIα, with a selectivity index of approximately 20. This selectivity profile, coupled with its efficacy in inducing cancer cell death, underscores its potential as a valuable candidate for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective and targeted cancer therapies.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Luotonin A. A naturally occurring human DNA topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

"Topoisomerase I inhibitor 4" early pharmacokinetic profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic profiling of SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. SN-38 is a potent anti-cancer agent, and understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a therapeutic agent, either as a standalone drug or as the cytotoxic payload in antibody-drug conjugates. This document summarizes key in vitro and in vivo pharmacokinetic data, details the experimental protocols used to generate this data, and provides visual representations of relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of SN-38, collated from various preclinical studies.

Table 1: In Vitro ADME Profile of SN-38

| Parameter | Test System | Species | Value | Reference(s) |

| Metabolic Stability | ||||

| Primary Metabolizing Enzyme | Human Liver Microsomes | Human | UGT1A1 | [1][2] |

| Vmax (pmol/min/mg protein) | Human Liver Microsomes | Human | 60-75 | [1] |

| Km (µM) | Human Liver Microsomes | Human | 17-20 | [1] |

| Plasma Protein Binding | ||||

| % Bound | Plasma | Human | 94-96% | [3] |

| % Unbound (fu) | Plasma | Human | 4-6% | [3] |

| Permeability | ||||

| Apparent Permeability (Papp) A→B (cm/s) | Caco-2 cells | N/A | Low (qualitative) | [4] |

| Efflux Ratio (Papp B→A / Papp A→B) | Caco-2 cells | N/A | >1 (Substrate for efflux) | [4] |

Table 2: In Vivo Pharmacokinetic Profile of SN-38

| Parameter | Species | Formulation | Dose & Route | T½ (half-life) | Vdss (Volume of distribution at steady state) | Reference(s) |

| T½ | Mouse | LE-SN38 | 5.5 mg/kg, IV | 6.38 h | 2.55 L/kg | [5] |

| T½ | Dog | LE-SN38 | 1.2 mg/kg, IV | 1.38-6.42 h | 1.69-5.01 L/kg | [5] |

Note: LE-SN38 is a liposome-entrapped formulation of SN-38.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of SN-38 in human liver microsomes and identify the primary enzymes involved.

Materials:

-

SN-38

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of SN-38 in a suitable solvent (e.g., DMSO).

-

Pre-warm a suspension of HLM (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and SN-38 (final concentration typically 1 µM) to the microsome suspension.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Analyze the supernatant for the remaining concentration of SN-38 using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of SN-38 remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k), and t½ = 0.693/k.

-

Calculate the intrinsic clearance (CLint) as CLint = (0.693 / t½) / (mg microsomal protein/mL).

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of SN-38 bound to plasma proteins.

Materials:

-

SN-38

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device with semi-permeable membranes (e.g., RED device)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of SN-38.

-

Spike the human plasma with SN-38 to achieve the desired final concentration.

-

Load the plasma containing SN-38 into one chamber of the equilibrium dialysis device and an equal volume of PBS into the other chamber, separated by the semi-permeable membrane.

-

Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

After incubation, take aliquots from both the plasma and the buffer chambers.

-

Determine the concentration of SN-38 in both aliquots using a validated LC-MS/MS method.

-

Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

-

The percentage bound is calculated as: % Bound = (1 - fu) * 100.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of SN-38 and determine if it is a substrate for efflux transporters.

Materials:

-

SN-38

-

Caco-2 cells

-

Transwell inserts with a microporous polycarbonate membrane

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS system for analysis

Procedure:

-

Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.

-

For the apical to basolateral (A→B) permeability assessment, add SN-38 in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

For the basolateral to apical (B→A) permeability assessment, add SN-38 in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Analyze the concentration of SN-38 in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Visualizations

The following diagrams illustrate key concepts related to the pharmacokinetic profiling and mechanism of action of topoisomerase I inhibitors.

References

- 1. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Topoisomerase I Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topoisomerase I inhibitor 4 (also known as compound 7a), a potent Luotonin A analog, and its related derivatives. This document details their mechanism of action, structure-activity relationships, and includes detailed experimental protocols for their synthesis and evaluation.

Core Compound: this compound (Compound 7a)

This compound is a synthetic analog of the natural alkaloid Luotonin A. Luotonin A itself exhibits moderate cytotoxic activity by stabilizing the Topoisomerase I-DNA complex, similar to the well-known inhibitor camptothecin. However, its potency is often insufficient for therapeutic applications. Consequently, extensive research has focused on synthesizing more potent analogs, leading to the development of compounds like this compound.

Chemical Structure:

This compound is characterized by a 5-deaza modification and the introduction of a piperazine group at the 8-position of the Luotonin A scaffold.[1]

Mechanism of Action

Like other Luotonin A analogs and camptothecins, this compound exerts its cytotoxic effects by acting as a Topoisomerase I poison. The mechanism involves the stabilization of the covalent binary complex formed between Topoisomerase I and DNA.[2][3] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks. When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, which can trigger cell cycle arrest and apoptosis.

The signaling cascade initiated by this DNA damage is a critical aspect of the inhibitor's anticancer activity. This typically involves the activation of DNA damage response (DDR) pathways.

Structural Analogs and Derivatives: A Quantitative Overview

The antiproliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

| Compound | Modification | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |

| This compound (7a) | 5-deaza, 8-piperazinyl | 1.20 | 2.09 | 1.56 | 1.92 | [4][5] |

| Luotonin A | Parent Compound | >10 | >10 | >10 | >10 | [6] |

| Analog 6a | 8-piperazinyl-9-fluoro | 3.58 | 4.85 | 5.33 | 6.19 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound and its analogs.

Synthesis of 8,9-substituted Luotonin A Analogs

The synthesis of this compound and related analogs can be achieved through a multi-step process. A representative synthetic scheme is outlined below.[6]

Detailed Protocol (Representative):

-

Synthesis of the Quinazolinone Intermediate: A mixture of 2-amino-4,5-difluorobenzamide and ethyl 2-methylquinoline-3-carboxylate is subjected to an I2-catalyzed oxidative reaction in the presence of TsOH in DMSO to yield the quinazolinone intermediate.[6]

-

Hydrolysis: The ester group of the intermediate is hydrolyzed using a suitable base (e.g., NaOH or KOH) in an alcoholic solvent.

-

Chlorination: The resulting carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.

-

Reduction: The acid chloride is then reduced to the alcohol using a reducing agent like sodium borohydride in an appropriate solvent (e.g., THF).

-

Cyclization: The alcohol undergoes an intramolecular cyclization via a Mitsunobu reaction to form the 8,9-difluoro-luotonin A scaffold.

-

Nucleophilic Substitution: Finally, a regioselective nucleophilic substitution with a specific amine (e.g., piperazine for compound 7a) is performed to yield the target 8-substituted-9-fluoro-luotonin A analog.

In Vitro Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory activity of the synthesized compounds on Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

Test compounds dissolved in DMSO

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide

-

UV transilluminator

Protocol:

-

Prepare the reaction mixture in microfuge tubes on ice by adding 10x assay buffer, supercoiled DNA (final concentration ~200 ng), and sterile water to a final volume of 20 µL.

-

Add the test compound at various concentrations (typically ranging from 0.1 to 100 µM). Include a DMSO control.

-

Initiate the reaction by adding a predetermined amount of Topoisomerase I enzyme.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front reaches the end of the gel.

-

Stain the gel with ethidium bromide for 15-30 minutes and then destain in water.

-

Visualize the DNA bands under UV illumination. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

The next day, treat the cells with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) for 48-72 hours. Include a DMSO-treated control group.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo efficacy of a lead compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells for xenograft implantation (e.g., T24 bladder cancer cells)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer the test compound (e.g., 20 mg/kg) and the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).

-

Monitor the body weight of the mice and the tumor size (measured with calipers) regularly throughout the experiment.

-